Quercetin 3-neohesperidoside

Description

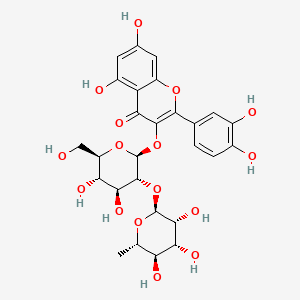

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-GXPPAHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952123 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32453-36-4, 29662-79-1 | |

| Record name | Quercetin 3-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32453-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-rhamnosylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin-3-O-neohesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quercetin 3-neohesperidoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

This guide provides an in-depth exploration of Quercetin 3-neohesperidoside, a significant flavonoid glycoside with notable biological activities. Tailored for researchers, scientists, and professionals in drug development, this document delves into its natural origins, distribution within the plant kingdom, biosynthetic pathways, and detailed methodologies for its extraction, isolation, and quantification.

Introduction to this compound: A Bioactive Flavonoid

This compound, a flavonoid glycoside, is composed of the aglycone quercetin linked to the disaccharide neohesperidose at the 3-hydroxyl position.[1][2] This glycosylation significantly influences its bioavailability and biological activity. Possessing a molecular formula of C27H30O16 and a molecular weight of 610.52 g/mol , this compound has garnered scientific interest due to its potential therapeutic applications.[1]

Extensive research has highlighted its diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and antiplatelet aggregation properties.[1] These activities underscore its potential in the development of novel therapeutic agents for a range of health conditions.

Natural Abundance and Distribution in the Plant Kingdom

This compound is found in a variety of plant species, with its distribution spanning across different families and plant organs. While its presence is not as ubiquitous as its aglycone, quercetin, it is a significant constituent in several dietary and medicinal plants.

Documented Natural Sources

The following table summarizes the known plant sources of this compound, detailing the plant part in which it has been identified and, where available, its concentration.

| Plant Species | Family | Plant Part | Concentration (dry weight, unless specified) |

| Diospyros cathayensis | Ebenaceae | Not specified | Detected |

| Zea mays (Corn) | Poaceae | Not specified | Detected[1][2] |

| Vicia faba (Faba bean) | Fabaceae | Root nodules | > 120 µg/g |

| Vitis vinifera (Grape) | Vitaceae | Leaves | 6.2 ± 0.8 mg/g (June) to 18.3 ± 2.1 mg/g (September) |

| Solanum tuberosum (Potato) | Solanaceae | Not specified | Detected |

| Glycine max (Soybean) | Fabaceae | Not specified | Detected |

| Pinus spp. | Pinaceae | Not specified | Detected in family |

Distribution in Plant Tissues

The concentration and localization of this compound within a plant can vary significantly depending on the species, environmental conditions, and developmental stage. In Vitis vinifera, for instance, the concentration in leaves demonstrates a seasonal dependency, with levels tripling from June to September. This suggests a potential role in protecting the plant from environmental stressors that are more prevalent later in the growing season. In Vicia faba, its accumulation in root nodules points towards a function in symbiotic relationships.

Biosynthesis of this compound: A Two-Step Glycosylation

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid pathway, leading to the formation of the quercetin aglycone. The subsequent glycosylation occurs in a specific, sequential manner, catalyzed by UDP-glycosyltransferases (UGTs).

The formation of the neohesperidose moiety attached to the quercetin backbone involves a two-step enzymatic reaction:

-

Glucosylation: The initial step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase, resulting in the formation of quercetin-3-O-glucoside (isoquercitrin).

-

Rhamnosylation: Subsequently, a specific flavonoid 3-O-glucoside (1→2) rhamnosyltransferase catalyzes the transfer of a rhamnose unit from UDP-rhamnose to the 2-hydroxyl group of the glucose moiety on quercetin-3-O-glucoside. This specific 1→2 linkage is the defining feature of the neohesperidoside disaccharide.

Caption: Biosynthetic pathway of this compound.

Methodologies for Extraction, Purification, and Quantification

The accurate analysis of this compound from plant matrices requires robust and validated methodologies. The following sections provide a detailed protocol for its extraction, purification, and quantification.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoid glycosides, which can be optimized for specific plant materials.

Materials:

-

Dried and powdered plant material

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

-

Extraction: a. Add 100 mL of 80% methanol to the plant material in a flask. b. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. e. Repeat the extraction process on the pellet two more times with fresh solvent.

-

Concentration: a. Combine the supernatants and filter through Whatman No. 1 filter paper. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Caption: Workflow for the extraction of this compound.

Purification using Solid-Phase Extraction (SPE)

For cleaner samples and to reduce matrix interference, the crude extract can be further purified using Solid-Phase Extraction (SPE).

Materials:

-

C18 SPE cartridge (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase for HPLC analysis and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elution: Elute the flavonoid glycosides with 10 mL of methanol.

-

Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Example: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the purified and reconstituted sample extract.

-

Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Quantify the amount in the sample using the calibration curve.

For enhanced specificity and sensitivity, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.

-

Anti-inflammatory Effects: It has been shown to possess significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[1]

-

Antioxidant Activity: As a potent antioxidant, it can scavenge free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases.[1]

-

Antiplatelet Aggregation: The compound has demonstrated the ability to inhibit platelet aggregation, suggesting a potential role in cardiovascular health.[1]

These properties highlight the potential of this compound as a lead compound for the development of new drugs and as a bioactive ingredient in functional foods and dietary supplements.

Conclusion

This compound is a valuable natural product with a defined distribution in the plant kingdom and significant biological potential. The methodologies outlined in this guide provide a robust framework for its extraction, purification, and quantification, enabling further research into its therapeutic applications and facilitating its potential use in the pharmaceutical and nutraceutical industries. A deeper understanding of its natural sources and biosynthesis will be crucial for its sustainable production and exploitation.

References

- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quercetin 3-neohesperidoside in Plants

Foreword for the Modern Researcher

In the intricate world of plant secondary metabolism, flavonoid glycosides stand out for their profound impact on plant physiology and human health. Among these, Quercetin 3-neohesperidoside, a key bioactive compound found in various plant species, presents a fascinating case study in enzymatic specificity and metabolic engineering potential.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just a description of a biosynthetic pathway, but a deeper, mechanistic understanding coupled with actionable, field-proven methodologies. We move beyond simple diagrams to explain the causality behind each molecular transformation and the logic underpinning the experimental workflows used to elucidate them. Our focus is on building a self-validating system of knowledge, where understanding the pathway and knowing how to investigate it become one and the same.

Part I: The Genesis of the Aglycone - The Phenylpropanoid and Flavonoid Core Pathways

The journey to this compound begins with the synthesis of its flavonoid core, quercetin. This process is a well-conserved cascade within the plant kingdom, originating from the essential amino acid L-phenylalanine.[2][3]

The General Phenylpropanoid Pathway: Committing Carbon to Phenolics

The initial phase channels carbon from primary metabolism into the vast array of phenolic compounds.[3] This foundational pathway involves three key enzymatic steps that convert L-phenylalanine into 4-coumaroyl-CoA, the pivotal precursor for all flavonoids.[4][5]

-

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, marking the entry point into phenylpropanoid metabolism.[6]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[5]

-

4-coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA.[4] This molecule is a critical branch-point metabolite, standing at the crossroads of numerous metabolic fates.[4]

Flavonoid-Specific Pathway: Building the Quercetin Scaffold

With the precursor secured, the pathway enters the flavonoid-specific branch, characterized by a series of condensation, isomerization, and hydroxylation reactions that construct the characteristic C6-C3-C6 flavonoid skeleton.[7]

-

Chalcone Synthase (CHS): As the first committed enzyme of the flavonoid pathway, CHS catalyzes a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][6] This reaction establishes the foundational structure of all flavonoids.

-

Chalcone Isomerase (CHI): Naringenin chalcone rarely accumulates; it is rapidly and stereospecifically isomerized by CHI to form the flavanone (2S)-naringenin, closing the central C-ring.[4]

-

Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the 3-position of naringenin, converting it into dihydrokaempferol.[4][5]

-

Flavonoid 3'-hydroxylase (F3'H): To achieve the specific hydroxylation pattern of quercetin (a di-hydroxylated B-ring), the enzyme F3'H hydroxylates dihydrokaempferol at the 3'-position of the B-ring, yielding dihydroquercetin (also known as taxifolin).[5]

-

Flavonol Synthase (FLS): The final step in forming the aglycone is catalyzed by FLS, another 2-oxoglutarate-dependent dioxygenase. It introduces a double bond between C2 and C3 of the C-ring, converting dihydroquercetin into the flavonol, quercetin.[5][6]

Part II: The Glycosylation Cascade - Attaching the Neohesperidoside Moiety

Glycosylation is a critical modification step that enhances the solubility, stability, and bioactivity of flavonoids.[8][9] The formation of this compound from quercetin is a two-step enzymatic process catalyzed by distinct UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated UDP-sugar donors.[10][11]

Step 1: 3-O-Glucosylation

The first committed step in the glycosylation of quercetin to its neohesperidoside derivative is the attachment of a glucose molecule to the 3-hydroxyl group of the C-ring.

-

Enzyme: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or F3GT).

-

Sugar Donor: UDP-glucose (UDP-Glc).

-

Reaction: This enzyme specifically recognizes the 3-OH position of flavonols like quercetin and catalyzes the transfer of glucose from UDP-Glc, forming Quercetin 3-O-glucoside (also known as isoquercitrin).[11][12]

-

Significance: This initial glucosylation is often a prerequisite for subsequent glycosylation events and significantly alters the molecule's properties.

Step 2: 2''-O-Rhamnosylation

The defining feature of the neohesperidoside moiety is the rhamnose sugar linked to the 2-position of the initial glucose. This requires a highly specific, secondary UGT.

-

Enzyme: UDP-rhamnose:flavonoid 3-O-glucoside-2''-O-rhamnosyltransferase.

-

Sugar Donor: UDP-rhamnose (UDP-Rha).

-

Reaction: This enzyme recognizes Quercetin 3-O-glucoside as its substrate. It facilitates the transfer of rhamnose from UDP-Rha to the 2-hydroxyl group of the glucose moiety (the 2'' position), forming the final product, this compound.

-

Specificity: The evolution of such specific UGTs is a primary driver of the immense chemical diversity of flavonoid glycosides observed in nature. The sequential action of two different UGTs with distinct substrate (aglycone vs. glycoside) and sugar donor specificities is a common theme in the biosynthesis of complex glycosides.[9]

Part III: Methodologies for Pathway Elucidation and Characterization

Validating the proposed biosynthetic pathway requires a multi-faceted approach that integrates transcriptomics, enzymology, and metabolomics. This section provides a logical workflow and detailed protocols for characterizing the genes and enzymes responsible for this compound synthesis.

Experimental Workflow Overview

The process begins with identifying candidate genes through transcriptomic analysis, followed by validating their expression patterns. The functional role of these candidate genes is then confirmed through in vitro enzymatic assays using recombinant proteins. Finally, metabolite profiling confirms the presence of the substrate, intermediate, and final product in the plant tissue, correlating their abundance with gene expression levels.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol validates the expression of candidate UGTs identified from transcriptome data. The causality is clear: if a gene is involved, its transcript levels should correlate with the timing and location of this compound accumulation.[13][14]

Objective: To quantify the transcript abundance of candidate glycosyltransferase genes in plant tissues known to produce this compound.

Methodology:

-

RNA Extraction:

-

Harvest plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, including a DNase treatment step to eliminate genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and gel electrophoresis (intact ribosomal bands).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher) with oligo(dT) or random hexamer primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for each candidate UGT and a stable reference gene (e.g., Actin, Ubiquitin) using software like Primer3. Aim for amplicons of 100-200 bp.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction will have a slope of approximately -3.32.

-

-

Quantitative RT-PCR Reaction:

-

Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers (final concentration 200-500 nM), and nuclease-free water.

-

Aliquot the master mix into a 96-well qPCR plate.

-

Add diluted cDNA template to each well. Include no-template controls (NTC) for each primer pair.

-

Run the reaction on a qPCR instrument with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Calculate the relative expression of target genes using the 2-ΔΔCq method, normalizing to the reference gene.[15]

-

Protocol: In Vitro Glycosyltransferase Enzyme Assay

This is a self-validating protocol designed to unequivocally determine the function of a candidate UGT protein. By providing the purified enzyme with specific substrates and sugar donors, its precise catalytic activity can be directly observed and quantified.[11][16]

Objective: To confirm the enzymatic activity of a recombinant UGT protein as either a flavonoid 3-O-glucosyltransferase or a flavonoid 3-O-glucoside-2''-O-rhamnosyltransferase.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the coding sequence of the candidate UGT into an expression vector (e.g., pET-28a for His-tagged protein in E. coli).

-

Transform the construct into an expression host strain like E. coli BL21(DE3).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Confirm protein purity and size using SDS-PAGE.

-

-

Enzyme Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube. A typical 50 µL reaction includes:

-

50 mM Tris-HCl buffer (pH 7.5-8.0)

-

1-5 µg purified recombinant UGT protein

-

100 µM acceptor substrate (Quercetin for the first step; Quercetin 3-O-glucoside for the second step)

-

1 mM UDP-sugar donor (UDP-glucose or UDP-rhamnose)

-

(Optional) 5 mM MgCl₂, 1 mM DTT

-

-

Prepare control reactions: a "no enzyme" control and a "no UDP-sugar" control to check for non-enzymatic conversion or substrate degradation.

-

-

Incubation and Reaction Termination:

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile, which precipitates the enzyme.

-

-

Product Analysis by HPLC:

-

Centrifuge the terminated reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject 10-20 µL onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the eluate with a PDA or UV detector at ~350 nm (the absorbance maximum for flavonols).

-

-

Interpretation:

-

Compare the chromatogram of the full reaction to the controls. The appearance of a new peak with a different retention time from the substrate indicates product formation.

-

Confirm the identity of the product peak by co-elution with an authentic standard (if available) or by collecting the peak and analyzing its mass via LC-MS. A successful glucosylation will show a mass increase of 162 Da, while rhamnosylation will show an increase of 146 Da.[17]

-

Data Presentation: Enzyme Kinetic Parameters

To fully characterize a validated UGT, its kinetic parameters should be determined. This is achieved by running the enzyme assay with varying concentrations of one substrate while keeping the other saturated. The data provides crucial insights into the enzyme's efficiency and substrate preference.

| Parameter | Description | Typical Range for Flavonoid UGTs |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | 1 - 100 µM |

| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | Varies with enzyme purity and activity |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | 0.1 - 50 s-1 |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to product. | 103 - 106 M-1s-1 |

Note: These values are illustrative and can vary significantly between different enzymes and plant species.

Conclusion

The biosynthesis of this compound is a model example of how plants generate chemical complexity through a modular and sequential pathway. It begins with the conserved phenylpropanoid pathway to produce the quercetin aglycone, which is then decorated by a cascade of specific glycosyltransferase enzymes. Elucidating this pathway is not merely an academic exercise; it provides a roadmap for metabolic engineering. By identifying and characterizing the rate-limiting enzymatic steps—particularly the specific UGTs—researchers can develop strategies to enhance the production of this valuable bioactive compound in plants or microbial hosts, opening new avenues for drug development and functional food production.

References

- 1. This compound | C27H30O16 | CID 5491657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

A Comparative Analysis of the Bioavailability of Quercetin and its Glycoside, Quercetin 3-Neohesperidoside: A Technical Guide for Researchers

Introduction to Quercetin and its Glycosides

Quercetin is a prominent dietary flavonoid ubiquitously found in fruits, vegetables, and grains, lauded for its potent antioxidant and anti-inflammatory properties.[1] However, its therapeutic efficacy is intrinsically linked to its bioavailability, which is notoriously poor in its pure, or aglycone, form.[2][3] In nature, quercetin predominantly exists as glycosides, where it is attached to one or more sugar molecules.[1][3] This glycosylation is a critical determinant of its absorption and metabolic fate.[4][5] This guide provides a technical deep-dive into the comparative bioavailability of quercetin aglycone and a specific, complex glycoside, Quercetin 3-neohesperidoside.

1.1 Quercetin: A Prominent Flavonoid

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a lipophilic compound, a characteristic that theoretically suggests it could cross intestinal membranes by simple diffusion.[6] Despite this, its bioavailability is generally low and exhibits high inter-subject variability.[1]

1.2 Quercetin Glycosides: The Role of the Sugar Moiety

The attachment of a sugar moiety to the quercetin aglycone fundamentally alters its physicochemical properties, including solubility, and dictates the mechanisms of its absorption.[1] The type and position of the sugar are paramount. For instance, quercetin attached to glucose (glucosides) is more readily absorbed than quercetin attached to rutinose (rutinosides) or rhamnose (rhamnosides).[7][8]

1.3 Focus: this compound

This compound is a flavonoid-3-O-glycoside where the quercetin aglycone is linked at the C3-position to a neohesperidose disaccharide (a rhamnose and a glucose unit).[9][10] This specific glycosidic linkage, particularly the presence of rhamnose, significantly impacts its bioavailability, differentiating it from simpler quercetin glucosides.

The Concept of Bioavailability in Flavonoid Research

2.1 Defining Bioavailability: Beyond Simple Absorption

For flavonoids, bioavailability is not merely the fraction of the ingested dose that reaches systemic circulation. It encompasses a complex interplay of absorption, distribution, extensive metabolism, and ultimately, excretion.[11] After oral administration, quercetin and its glycosides are primarily absorbed in the intestine, undergo significant phase II metabolism in the small intestine and liver, and are further catabolized by the gut microbiota into smaller phenolic acids.[11]

2.2 Key Factors Influencing Flavonoid Bioavailability

-

Chemical Structure (Aglycone vs. Glycoside): The presence and type of sugar moiety are arguably the most critical factors. While quercetin aglycone can be absorbed via passive diffusion due to its lipophilicity, many of its glycosides utilize different transport mechanisms.[4][6]

-

Gut Microbiota Metabolism: The intestinal microbiome plays a crucial role in flavonoid metabolism.[12] For complex glycosides not absorbed in the small intestine, microbial enzymes in the colon are essential for hydrolyzing the sugar moieties, releasing the aglycone for subsequent absorption or further catabolism into phenolic acids.[12][13]

-

Host-Related Factors: Host enzymes, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) in the small intestine, can hydrolyze certain glycosides, primarily glucosides, but not others.[12] Efflux transporters in intestinal cells can also limit net absorption.[14]

Comparative Bioavailability: Quercetin vs. This compound

The fundamental difference in the bioavailability of quercetin aglycone and this compound lies in the site and mechanism of absorption, which is dictated by the neohesperidose moiety.

3.1 Absorption Mechanisms

-

Quercetin (Aglycone): Being lipophilic, quercetin aglycone is primarily absorbed via passive diffusion across the enterocytes of the small and large intestines.[4][6]

-

This compound: The presence of the neohesperidose sugar, particularly the rhamnose unit, prevents its absorption in the small intestine.[4][7][8] Unlike quercetin glucosides, which can be hydrolyzed by brush border enzymes or transported intact by glucose transporters like SGLT1, the rhamnose-glucose linkage of neohesperidose is resistant to these host enzymes.[7][12] Consequently, this compound must transit to the colon to be metabolized.

3.2 The Critical Role of Gut Microbiota in Deglycosylation

In the colon, the gut microbiota becomes the central player. Bacterial enzymes, such as α-L-rhamnosidases and β-D-glucosidases, are required to cleave the neohesperidose moiety.[13] This enzymatic hydrolysis releases the quercetin aglycone, which can then be absorbed by the colonic epithelium or further metabolized by the microbiota into smaller, more readily absorbable phenolic acids like 3,4-dihydroxyphenylacetic acid.[12][13] This reliance on colonic microbial activity leads to a significant delay in the appearance of quercetin metabolites in the plasma compared to more readily absorbed forms.[15]

3.3 Metabolic Fate and Systemic Circulation

Once absorbed, quercetin aglycone (whether ingested directly or released from its glycoside) undergoes extensive phase I and phase II metabolism in the enterocytes and liver.[11] The primary circulating forms in human plasma are not free quercetin but its glucuronidated and sulfated conjugates.[16][17] The metabolic profile of quercetin appearing in the plasma after administration of either the aglycone or its various glycosides is generally similar, consisting of these conjugated forms.[7] However, the concentration and time to reach peak concentration (Tmax) differ dramatically.

The delayed, microbiota-dependent absorption of this compound results in a lower peak plasma concentration (Cmax) and a longer Tmax compared to quercetin aglycone or quercetin-3-glucoside.[15]

Caption: Metabolic pathways of Quercetin vs. This compound.

3.4 Summary of Comparative Bioavailability Data

The nature of the sugar moiety profoundly impacts pharmacokinetic parameters. Studies comparing quercetin aglycone, quercetin-3-glucoside (a readily absorbed form), and quercetin-3-rutinoside (which, like neohesperidoside, contains rhamnose) provide a clear picture of this effect.

| Compound | Typical Site of Absorption | Relative Bioavailability | Time to Peak Plasma Concentration (Tmax) | Key Absorption Mechanism |

| Quercetin Aglycone | Small & Large Intestine | Moderate | Relatively Fast (e.g., 1.9-4.8 h)[15] | Passive Diffusion[4][6] |

| Quercetin-3-Glucoside | Small Intestine | High (often higher than aglycone)[7][8] | Fast (e.g., ~0.7 h)[17] | Enzymatic hydrolysis / SGLT1 transport[12] |

| This compound | Colon | Low | Slow / Delayed (comparable to rutin, e.g., >6 h)[15] | Microbial Hydrolysis[4][7] |

This table synthesizes data from studies on various quercetin forms to illustrate the principles governing their bioavailability. Specific values can vary between studies.

Experimental Methodologies for Assessing Bioavailability

To rigorously evaluate the bioavailability of compounds like quercetin and its glycosides, a multi-tiered approach combining in vitro and in vivo models is essential.

4.1 In Vitro Models

The primary in vitro model for predicting intestinal absorption is the Caco-2 cell permeability assay.[18] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer exhibiting morphological and functional characteristics similar to intestinal enterocytes, including a brush border and tight junctions.[19]

4.1.1 Caco-2 Cell Permeability Assay Protocol

This protocol outlines the key steps for assessing the apical-to-basolateral permeability of a test compound.

-

Step 1: Cell Culture and Seeding

-

Culture Caco-2 cells under standard conditions (37°C, 5% CO2).

-

Seed cells onto permeable Transwell® inserts at a high density.

-

Maintain the culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer.[18]

-

-

Step 2: Monolayer Integrity Verification

-

Step 3: Permeability Experiment

-

Wash the cell monolayer gently with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable transport buffer.

-

Add the test compound (e.g., quercetin or this compound dissolved in buffer) to the apical (upper) chamber.

-

Add fresh buffer to the basolateral (lower) chamber.

-

Incubate at 37°C for a defined period (e.g., 2 hours).

-

-

Step 4: Sampling and Analysis

-

At predetermined time points, take samples from the basolateral chamber.

-

At the end of the experiment, take a sample from the apical chamber.

-

Analyze the concentration of the test compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Step 5: Calculation of Apparent Permeability Coefficient (Papp)

-

Calculate the Papp value using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of appearance of the compound in the basolateral chamber.

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration in the apical chamber.

-

-

-

Caption: Workflow for a Caco-2 Cell Permeability Assay.

4.2 In Vivo Animal Models

Pharmacokinetic studies in rodents (rats or mice) are crucial for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

4.2.1 Pharmacokinetic Study Protocol Outline

-

Animal Acclimatization and Diet Control: House animals in a controlled environment and provide a flavonoid-free diet for a period before the study to ensure low baseline levels.

-

Dosing: Administer the test compounds (quercetin or this compound) orally via gavage at a specified dose. Include a vehicle control group.

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Process blood to obtain plasma. To measure total quercetin, plasma samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[7]

-

Bioanalysis: Quantify the concentration of quercetin (as the aglycone) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which represents total drug exposure.

4.3 Human Clinical Trials

Human studies are the gold standard for determining bioavailability. A crossover study design is often employed, where each participant receives each test compound on separate occasions with a washout period in between.[16][17] This design minimizes inter-individual variability. Endpoints are the same pharmacokinetic parameters (Cmax, Tmax, AUC) derived from plasma analysis.

Conclusion and Future Directions

The bioavailability of quercetin is unequivocally dependent on its chemical form. Quercetin aglycone exhibits moderate bioavailability governed by passive diffusion. In stark contrast, the bioavailability of this compound is significantly lower and delayed, being entirely reliant on initial hydrolysis by the colonic microbiota. This fundamental difference has profound implications for research and development. When studying the biological effects of quercetin-rich foods or extracts containing complex glycosides like neohesperidoside, researchers must consider the delayed absorption profile and the critical role of the gut microbiome. Future research should focus on the specific microbial species and enzymes responsible for this deglycosylation and how inter-individual variations in the gut microbiome may impact the bioavailability and ultimate health effects of these important dietary compounds.

References

- 1. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]

- 6. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Respective bioavailability of quercetin aglycone and its glycosides in a rat model. | Semantic Scholar [semanticscholar.org]

- 9. Showing Compound this compound (FDB017096) - FooDB [foodb.ca]

- 10. biorlab.com [biorlab.com]

- 11. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - ProQuest [proquest.com]

- 16. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]

- 20. edepot.wur.nl [edepot.wur.nl]

Potential Therapeutic Targets of Quercetin 3-Neohesperidoside: A Technical Guide for Drug Discovery

Abstract

Quercetin 3-neohesperidoside, a flavonoid glycoside abundant in various medicinal plants and dietary sources, is emerging as a compound of significant pharmacological interest. While its aglycone, quercetin, has been extensively studied, the unique therapeutic potential of the glycosidic form is now gaining recognition. This technical guide provides an in-depth analysis of the known and potential molecular targets of this compound, offering a scientific foundation for researchers and drug development professionals. We will delve into its multifaceted mechanisms of action, including its anti-inflammatory, antioxidant, and antiplatelet properties, and explore its potential applications in cardiovascular, metabolic, and neurodegenerative diseases. This guide will also present detailed experimental workflows for target identification and validation, aiming to accelerate the translation of this promising natural compound into novel therapeutic strategies.

Introduction to this compound: Beyond the Aglycone

This compound, also known as quercetin 3-O-neohesperidoside, is a molecule where the flavonoid quercetin is attached to a neohesperidose sugar moiety.[1] This glycosidic linkage is not merely a passive modification; it significantly influences the compound's bioavailability, metabolic fate, and, crucially, its interaction with biological targets. While many of its effects are attributed to the in vivo hydrolysis to quercetin, emerging evidence suggests that the intact glycoside may possess unique activities and target specificities.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

| Molecular Formula | C27H30O16 |

| Molecular Weight | 610.52 g/mol |

| CAS Number | 29662-79-1 |

| Synonyms | Quercetin 3-O-neohesperidoside, Calendoflavobioside |

Key Biological Activities and Associated Therapeutic Areas

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for therapeutic development in several key areas.

-

Anti-inflammatory Effects: The compound has demonstrated potent anti-inflammatory properties, suggesting its utility in chronic inflammatory diseases.[1][2]

-

Antioxidant Activity: As a flavonoid, it is a powerful antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases.[1]

-

Antiplatelet Aggregation: It has been shown to inhibit platelet aggregation, indicating a potential role in the prevention and treatment of cardiovascular diseases.[1][3]

-

Cardiovascular Protection: Beyond its antiplatelet effects, it is being explored for broader cardiovascular benefits.[1]

-

Metabolic Regulation: There is growing interest in its potential to modulate pathways involved in metabolic disorders like diabetes.[1]

Identified and Putative Molecular Targets

While research specifically on this compound is still evolving, studies on its aglycone, quercetin, and related glycosides provide a strong foundation for identifying its potential molecular targets. The neohesperidose moiety may influence binding affinity and specificity for these targets.

Enzymes

A primary mode of action for many flavonoids is the direct inhibition of key enzymes involved in disease pathology.

-

Protein Disulfide Isomerase (PDI): Studies on the related glycoside, quercetin-3-rutinoside, have shown potent inhibition of PDI, an enzyme crucial for thrombus formation. This suggests that this compound may also target PDI, contributing to its antiplatelet and antithrombotic effects.

-

Phosphoinositide 3-kinase (PI3K): Quercetin is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. The glycoside form may modulate this activity.

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are central to the inflammatory cascade. Quercetin has been shown to inhibit both COX and LOX, and it is plausible that this compound shares this activity, contributing to its anti-inflammatory properties.

-

Kinases in Signaling Cascades: Quercetin can inhibit various protein kinases, including those in the MAPK/ERK pathway, which are involved in cell proliferation and inflammation.

Transcription Factors

By modulating the activity of transcription factors, this compound can exert broad effects on gene expression.

-

Nuclear Factor-kappa B (NF-κB): This is a master regulator of inflammation. Quercetin is a well-documented inhibitor of NF-κB activation, and this is likely a key mechanism for the anti-inflammatory effects of its glycosides.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Quercetin can activate the Nrf2 antioxidant response pathway, leading to the upregulation of protective enzymes. This contributes significantly to its antioxidant effects.

Receptors and Ion Channels

Direct interaction with cell surface and intracellular receptors is another potential mechanism of action.

-

Platelet Receptors: The antiplatelet activity of this compound likely involves interaction with platelet surface receptors, such as those for collagen and ADP, or downstream signaling molecules.

-

AhR (Aryl Hydrocarbon Receptor): Quercetin can modulate the activity of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

Mechanistic Insights into Therapeutic Applications

Understanding the interplay between this compound and its molecular targets provides a clearer picture of its therapeutic potential.

Anti-inflammatory and Immune Modulation

The anti-inflammatory effects of this compound are likely mediated through a multi-pronged approach.

-

Inhibition of Pro-inflammatory Mediators: By targeting enzymes like COX and LOX, and transcription factors like NF-κB, the compound can reduce the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Signaling Pathway: NF-κB Inhibition by this compound

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antioxidant and Cellular Protection

The antioxidant activity of this compound is central to its protective effects.

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the quercetin backbone can directly donate electrons to neutralize reactive oxygen species (ROS).

-

Upregulation of Endogenous Antioxidants: By activating the Nrf2 pathway, it can enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).

Workflow: Nrf2-Mediated Antioxidant Response

Caption: Activation of the Nrf2 antioxidant pathway.

Cardiovascular Health

The potential cardiovascular benefits of this compound stem from its combined antiplatelet, antioxidant, and anti-inflammatory actions.

-

Inhibition of Platelet Aggregation: By potentially targeting PDI and other signaling molecules in platelets, it can prevent the formation of blood clots.

-

Improved Endothelial Function: By reducing oxidative stress and inflammation in blood vessels, it may improve endothelial function and promote vasodilation.

Experimental Workflows for Target Identification and Validation

For researchers aiming to elucidate the precise molecular targets of this compound, a systematic approach is essential.

Target Identification

-

Affinity Chromatography-Mass Spectrometry (AC-MS):

-

Immobilization: Covalently link this compound to a solid support (e.g., Sepharose beads).

-

Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.

-

Washing: Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Chemical Proteomics:

-

Synthesize a probe molecule by attaching a photoreactive group and a tag (e.g., biotin) to this compound.

-

Incubate the probe with live cells or cell lysates.

-

Induce covalent cross-linking to target proteins using UV light.

-

Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin beads.

-

Identify the captured proteins by mass spectrometry.

-

Target Validation

-

Enzymatic Assays: If a target is an enzyme, perform in vitro kinetic assays to determine the inhibitory constant (Ki) of this compound.

-

Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the interaction between this compound and a purified target protein.

-

Cell-Based Assays:

-

Use specific cell lines to investigate the effect of the compound on the activity of the target protein in a cellular context.

-

Employ techniques like Western blotting to assess the phosphorylation status of downstream signaling molecules.

-

Utilize reporter gene assays to measure the impact on transcription factor activity.

-

-

Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein and assess whether this abolishes the cellular effects of this compound.

Experimental Workflow: Target Validation

Caption: A comprehensive workflow for validating potential targets.

Future Perspectives and Conclusion

This compound represents a promising natural product with a rich pharmacology. While much of the current understanding is extrapolated from its aglycone, quercetin, the distinct properties conferred by the neohesperidose moiety warrant dedicated investigation. Future research should focus on:

-

Elucidating Glycoside-Specific Targets: Employing unbiased, large-scale screening methods to identify proteins that preferentially bind to the glycosidic form.

-

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and the formation of active metabolites.

-

In Vivo Efficacy Studies: Conducting well-designed animal studies to evaluate the therapeutic efficacy of this compound in relevant disease models.

References

- 1. Buy this compound | 29662-79-1 [smolecule.com]

- 2. Dual Roles of Quercetin in Platelets: Phosphoinositide-3-Kinase and MAP Kinases Inhibition, and cAMP-Dependent Vasodilator-Stimulated Phosphoprotein Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Molecular Mechanism of Quercetin Protecting against Podocyte Injury to Attenuate Diabetic Nephropathy through Network Pharmacology, MicroarrayData Analysis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Flavonoid Glycoside: A Technical History of Quercetin 3-neohesperidoside

This guide provides a detailed technical account of the discovery, isolation, and characterization of Quercetin 3-neohesperidoside, a significant flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document elucidates the historical context and the evolution of analytical methodologies that have been pivotal in understanding this compound.

Introduction to this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It consists of the flavonol quercetin linked to the disaccharide neohesperidose at the 3-hydroxyl position.[2][3] Flavonoids, in general, are widely distributed throughout the plant kingdom and are recognized for their diverse biological activities.[4] this compound has been identified in various plant species, including Diospyros cathayensis and Zea mays (corn).[2][3] The intricate structure of this glycoside, featuring a complex sugar moiety, presented significant challenges for its initial isolation and characterization, driving the development of more sophisticated analytical techniques.

Part 1: Discovery and Early Isolation - A Tale of Evolving Chromatographic Techniques

The history of this compound is intrinsically linked to the broader history of flavonoid research. Early investigations into plant constituents relied on classical methods of extraction and separation.

The Pre-Chromatographic Era:

Initial studies on plant extracts containing flavonoids were largely descriptive, focusing on color changes with different reagents. The realization that many of these color principles were glycosides of flavonols like quercetin was a major step forward. However, separating individual glycosides from the complex mixtures present in plant tissues was a formidable task.

The Dawn of Chromatography:

The advent of chromatographic techniques revolutionized natural product chemistry. Paper chromatography and, later, thin-layer chromatography (TLC) provided the first effective means to separate different flavonoid glycosides.[4] The choice of solvent systems was critical and determined empirically. A typical early workflow would involve:

-

Extraction: Maceration of plant material with solvents like ethanol or methanol to extract a broad range of compounds.

-

Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents, such as ethyl acetate and water, to achieve a preliminary separation based on polarity. Flavonoid glycosides, being more polar, would preferentially remain in the aqueous or alcoholic phase.[4]

-

Column Chromatography: The enriched fraction would be subjected to column chromatography, often using silica gel or polyamide as the stationary phase. Elution with a gradient of solvents of increasing polarity would further separate the components.

The causality behind these choices lies in the fundamental physicochemical properties of flavonoid glycosides. The polar sugar moieties render them more soluble in polar solvents, while the less polar aglycone backbone allows for some interaction with non-polar solvents. The selection of specific solvent systems was, and still is, a process of optimization to achieve the best separation for a particular plant matrix.

Part 2: Modern Isolation and Purification - Precision and Efficiency

Contemporary approaches to the isolation of this compound have built upon these foundational techniques, incorporating technological advancements for greater speed, resolution, and purity.

High-Performance Liquid Chromatography (HPLC):

The development of High-Performance Liquid Chromatography (HPLC) marked a paradigm shift in the isolation of natural products.[5] Reversed-phase HPLC, in particular, has become the workhorse for flavonoid analysis.[6]

A Modern Protocol for the Isolation of this compound:

-

Optimized Extraction: Modern extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are often employed to increase efficiency and reduce solvent consumption.[7] The choice of solvent remains critical, with ethanol or methanol often being the starting point.[5][8]

-

Solid-Phase Extraction (SPE): Crude extracts are often cleaned up using SPE cartridges to remove interfering substances like chlorophyll and lipids.

-

Preparative HPLC: The semi-purified extract is then subjected to preparative HPLC. A typical setup would involve:

-

Mobile Phase: A gradient elution is typically employed, starting with a high proportion of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.[10]

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, which is useful for identifying flavonoids based on their characteristic UV-Vis spectra.

The rationale for using reversed-phase HPLC lies in its high resolving power for separating structurally similar compounds like different glycosides of the same aglycone. The C18 stationary phase provides a non-polar environment, and by carefully controlling the mobile phase gradient, compounds are eluted based on their relative hydrophobicity.

Counter-Current Chromatography (CCC):

Another powerful technique for the preparative-scale isolation of natural products is High-Speed Counter-Current Chromatography (HSCCC).[11] This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the analytes between the two liquid phases.[11] For a compound like this compound, a solvent system like ethyl acetate-ethanol-water could be employed.[11]

Part 3: Structural Elucidation and Characterization - The Spectroscopic Revolution

Once isolated, the definitive identification of this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a molecule.[12] Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like flavonoid glycosides.[12] In the mass spectrum of this compound, one would expect to see the molecular ion peak, as well as fragment ions corresponding to the loss of the sugar moieties. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful technique for the complete structural elucidation of a novel compound.[13] Both 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are necessary to assign all the proton and carbon signals and to determine the connectivity of the atoms within the molecule. For this compound, NMR is essential to:

-

Confirm the identity of the aglycone as quercetin.

-

Identify the two sugar units as glucose and rhamnose.

-

Determine the linkage between the two sugars to confirm the neohesperidose structure.

-

Establish the point of attachment of the disaccharide to the quercetin aglycone (at the 3-position).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure.[13] The UV spectrum of quercetin and its glycosides typically shows two major absorption bands, which can be influenced by the pattern of glycosylation.

Visualization of the Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Quantitative Data Summary

| Technique | Purpose | Key Parameters/Information Obtained |

| HPLC | Separation and Quantification | Retention time, peak area, purity assessment.[6] |

| MS | Molecular Weight and Fragmentation | Molecular ion peak (m/z), fragment ions (loss of sugar units).[12] |

| NMR | Complete Structure Elucidation | Chemical shifts (δ), coupling constants (J), atom connectivity.[13] |

| UV-Vis | Electronic Transitions | Absorption maxima (λmax).[13] |

Conclusion

The journey of this compound from its initial detection in complex plant mixtures to its full structural characterization is a testament to the advancements in analytical and spectroscopic techniques. Each step in its isolation and identification has been guided by a deep understanding of its chemical properties, and the evolution of these methods continues to enable the discovery and study of other complex natural products. The protocols and techniques described herein represent the culmination of decades of research and provide a robust framework for the continued exploration of the rich chemical diversity of the plant kingdom.

References

- 1. Quercetin - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H30O16 | CID 5491657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB017096) - FooDB [foodb.ca]

- 4. The Origin and Evolution of Plant Flavonoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-O-Neohesperidoside-7-Rha Quercetin | C33H40O20 | CID 134776242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quercetin 3-neohesperidoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

Quercetin 3-neohesperidoside is a prominent flavonoid glycoside found in various plants, including certain citrus species and corn (Zea mays).[1][2] As a member of the flavonol class, it consists of a quercetin aglycone attached to a neohesperidose disaccharide. Its significance in drug discovery and natural product research stems from its potential biological activities, such as anti-inflammatory effects.[3] For any research or development application, from preclinical studies to quality control of botanical extracts, the unequivocal structural confirmation of this molecule is paramount. This guide provides an in-depth, field-proven approach to the characterization of this compound, synthesizing data from core spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will not only present the data but also explore the causality behind the analytical choices, ensuring a robust and reproducible characterization workflow.

Molecular Structure and Isomeric Considerations

The foundational step in any characterization is understanding the target molecule's structure. This compound (C₂₇H₃₀O₁₆, Molar Mass: ~610.52 g/mol ) possesses a complex stereochemistry.[3][4][5] The disaccharide, neohesperidose, is composed of rhamnose and glucose linked as α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose. This unit is, in turn, attached to the C3 hydroxyl group of the quercetin aglycone. It is critical to differentiate this compound from its common isomer, Rutin, where the disaccharide is rutinoside (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose). This subtle difference in linkage profoundly impacts the molecule's conformation and can be resolved using advanced NMR techniques.

Caption: Chemical structure of this compound.

UV-Visible (UV-Vis) Spectroscopy: The Flavonoid Fingerprint

Expertise & Causality

UV-Vis spectroscopy is an indispensable first-pass technique for confirming the general flavonoid skeleton. Flavonols like quercetin exhibit two characteristic absorption maxima due to their conjugated aromatic systems.[6]

-

Band I (350-380 nm): Arises from the B-ring cinnamoyl system.

-

Band II (250-270 nm): Arises from the A-ring benzoyl system. The presence of a glycoside at the C3 position typically causes a hypsochromic (blue) shift in Band I compared to the free quercetin aglycone, making this a quick and valuable check.

Experimental Protocol: A Self-Validating System

-

Solvent Selection: Use spectroscopic grade methanol or ethanol. These solvents are transparent in the analytical UV range (200-500 nm) and effectively solubilize polar flavonoid glycosides.[3]

-

Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) and further dilute to an analytical concentration (e.g., 5-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Use a dual-beam spectrophotometer. Scan the sample from 200 to 500 nm against a solvent blank (the same solvent used for sample preparation).

-

Data Acquisition: Record the wavelengths of maximum absorbance (λmax).

Data Presentation: Expected Absorption Maxima

The UV-Vis spectrum provides a characteristic fingerprint that should align with established literature values.

| Band | Typical λmax (in Methanol/Ethanol) | Aromatic System Origin |

| Band I | ~352 - 374 nm | B-Ring (Cinnamoyl) |

| Band II | ~256 - 266 nm | A-Ring (Benzoyl) |

| Data compiled from references[6][7][8][9]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Causality

While UV-Vis confirms the flavonoid class, only NMR can provide the atom-level connectivity required for unequivocal identification. ¹H NMR reveals the proton environment and connectivities, while ¹³C NMR identifies every unique carbon atom. For a glycoside, NMR is non-negotiable as it is the only technique that definitively establishes the identity of the sugars and, crucially, the specific linkage point and stereochemistry of the glycosidic bond. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are standard choices.[10] DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons, though their signals can be broad.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering ~0-13 ppm, and a relaxation delay (D1) of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Trustworthiness): For unambiguous assignment, especially of the sugar moieties and their linkage to the aglycone, acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) is essential. HMBC is particularly vital for identifying the correlation between the anomeric proton of the glucose (H-1'') and the C3 carbon of the quercetin aglycone.

Caption: A typical workflow for NMR-based structural elucidation.

Data Presentation: Representative NMR Data

The following tables summarize representative ¹H and ¹³C NMR data compiled from literature for this compound in CD₃OD. Chemical shifts (δ) are in ppm.

Table 1: ¹H NMR Data (600 MHz, CD₃OD)

| Proton | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-6 | 6.22 | d | 2.0 |

| H-8 | 6.41 | d | 2.0 |

| H-2' | 7.73 | d | 2.2 |

| H-5' | 6.89 | d | 8.5 |

| H-6' | 7.60 | dd | 8.5, 2.2 |

| Glucose | |||

| H-1'' | 5.27 | d | 7.6 |

| Rhamnose | |||

| H-1''' | 5.0-5.1 | br s | - |

| CH₃-6''' | 1.1-1.2 | d | 6.2 |

| Data synthesized from related structures in references[7][10]. Sugar proton signals typically appear between 3.2-4.0 ppm. |

Table 2: ¹³C NMR Data (150 MHz, CD₃OD)

| Carbon | δ (ppm) | Carbon | δ (ppm) |

| Aglycone | Neohesperidose | ||

| C-2 | 158.4 | C-1'' (Glc) | 104.4 |

| C-3 | 135.6 | C-2'' (Glc) | 78.4 |

| C-4 | 179.5 | C-3'' (Glc) | 78.1 |

| C-5 | 163.0 | C-4'' (Glc) | 71.2 |

| C-6 | 99.9 | C-5'' (Glc) | 75.7 |

| C-7 | 166.0 | C-6'' (Glc) | 62.5 |

| C-8 | 94.7 | C-1''' (Rha) | 102-103 |

| C-9 | 159.0 | C-2''' (Rha) | ~72 |

| C-10 | 105.7 | C-3''' (Rha) | ~72 |

| C-1' | 123.1 | C-4''' (Rha) | ~74 |

| C-2' | 117.6 | C-5''' (Rha) | ~70 |

| C-3' | 145.9 | C-6''' (Rha) | ~18 |

| C-4' | 149.8 | ||

| C-5' | 115.9 | ||

| C-6' | 123.2 | ||

| Data synthesized from references[10][11]. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality

High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS), provides two critical pieces of information: the accurate molecular weight and structural details via fragmentation patterns (MS/MS). Electrospray ionization (ESI) is the method of choice for polar molecules like flavonoid glycosides. Negative ion mode ([M-H]⁻) is often preferred as the phenolic hydroxyl groups are acidic and readily deprotonate. The accurate mass measurement allows for the confident determination of the molecular formula (e.g., C₂₇H₃₀O₁₆).

Experimental Protocol: A Self-Validating System

-

LC Separation: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18).[4] The mobile phase is typically a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF).

-

MS¹ Scan: Acquire full scan data in negative ion mode over a mass range of m/z 100-1000 to find the deprotonated parent molecule [M-H]⁻.

-

MS² Scan (Trustworthiness): Perform a targeted MS/MS experiment on the precursor ion (m/z 609.1). The collision-induced dissociation (CID) will fragment the molecule in a predictable way. The most characteristic fragmentation is the loss of the neohesperidose sugar moiety, yielding the quercetin aglycone fragment ion.

Data Presentation: Expected Mass and Fragments

The fragmentation pattern provides a definitive signature for the compound.

| Ion Description | Expected m/z (Negative Mode) |

| [M-H]⁻ (Precursor Ion) | 609.1534 |

| [M-H - rhamnose]⁻ | 463.0880 |

| [M-H - neohesperidose]⁻ / [Y₀]⁻ | 301.0353 |

| Calculated exact masses. Observed values in sources like PubChem are typically within 5 ppm error.[4] |

digraph "MS_Fragmentation" { graph [bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];Parent [label="this compound\n[M-H]⁻\nm/z 609.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="Loss of Rhamnose + Glucose\n(-308 Da)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aglycone [label="Quercetin Aglycone Fragment\n[Y₀]⁻\nm/z 301.0", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -> Fragment1 [label="CID", color="#5F6368"]; Fragment1 -> Aglycone [style=invis]; }

Caption: Primary MS/MS fragmentation of this compound.

Conclusion: An Integrated Approach to Confidence

The characterization of a complex natural product like this compound cannot rely on a single technique. It requires a logical, integrated workflow where each piece of spectroscopic data corroborates the others. UV-Vis provides the initial flavonoid fingerprint. High-resolution mass spectrometry confirms the elemental composition and the mass of the aglycone and sugar units. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, unambiguous proof of structure, including the crucial sugar identities and their specific linkage. By following this multi-faceted, self-validating approach, researchers and developers can ensure the scientific integrity of their work and have absolute confidence in the identity and purity of their material.

References

- 1. Showing Compound this compound (FDB017096) - FooDB [foodb.ca]

- 2. This compound [flavscents.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C27H30O16 | CID 5491657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. jocpr.com [jocpr.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Biological Significance of the Neohesperidose Moiety in Flavonoids: A Technical Guide for Researchers

This in-depth technical guide explores the multifaceted biological significance of the neohesperidose moiety in flavonoids. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structure, biosynthesis, and diverse physiological effects of neohesperidoside-containing flavonoids. We will delve into the critical role this disaccharide plays in modulating bioavailability, receptor interaction, and sensory properties, supported by experimental data and detailed methodologies.

The Structural and Chemical Landscape of Neohesperidose

Neohesperidose is a disaccharide composed of α-L-rhamnose linked to β-D-glucose via a 1→2 glycosidic bond. When attached to a flavonoid aglycone, typically at the 7-hydroxyl position, it forms a neohesperidoside. A prominent example is neohesperidin, where the neohesperidose moiety is attached to the flavanone hesperetin. This seemingly subtle glycosylation has profound implications for the molecule's physical, chemical, and biological properties.

Caption: Structure of Neohesperidin, a flavonoid glycoside.

Biosynthesis of Neohesperidosides in Plants